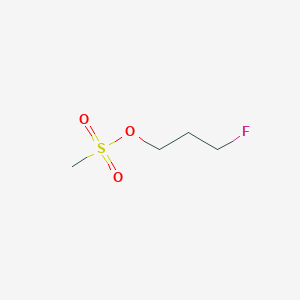

3-Fluoropropyl methanesulfonate

Vue d'ensemble

Description

The compound "3-Fluoropropyl methanesulfonate" is not directly mentioned in the provided papers, but the research context involves related fluorinated methanesulfonate compounds and their derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and material sciences. The studies explore various aspects of these compounds, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of fluorinated methanesulfonate derivatives is a key focus in several studies. For instance, the iridium-catalyzed allylic alkylation of fluorobis(phenylsulfonyl)methane (FBSM) is reported to afford enantiopure fluorobis(phenylsulfonyl)methylated compounds with high regio- and enantioselectivity . Another study presents a nucleophilic fluoroalkylation methodology to prepare alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes with excellent yields . Additionally, azetidinium methanesulfonates have been synthesized using heat-induced cyclization of 3-methanesulfonyloxypropyl amines, which efficiently incorporate radioactive [18F]fluoride for the synthesis of 3-[18F]fluoropropyl tertiary amines .

Molecular Structure Analysis

The molecular structure of fluorinated methanesulfonate derivatives is crucial for understanding their reactivity and potential applications. The absolute configuration of fluorinated derivatives obtained from the addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes was determined by X-ray diffraction analysis, highlighting the importance of molecular structure in achieving high enantioselectivity . The crystal and molecular structures of various acyclic (fluorosulfonyl)- or ((trifluoromethyl)sulfonyl)-nitrogen derivatives have also been reported, providing insights into the electron delocalization and bond lengths in these compounds .

Chemical Reactions Analysis

The reactivity of methanesulfonates with biological molecules such as acetylcholinesterase has been studied, revealing that methanesulfonates can form an inactive methanesulfonyl-enzyme derivative, which is desulfonylated by reaction with thiocholine . The chemical comparison of methanesulfonyl fluoride with organofluorophosphorus ester anticholinesterase compounds has shown that methanesulfonyl fluoride is substantially less reactive towards hydrogen bonding and cupric complex coordination .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated methanesulfonate derivatives are diverse and influence their practical applications. The water solubility, vapor pressure, heat of vaporization, and solubility parameter of methanesulfonyl fluoride have been characterized, indicating that it is a weaker hydrogen bond acceptor compared to phosphorus esters . The synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives via a new C–S bond-forming strategy has been developed, showcasing the tunability of these compounds as substituted methyl synthons .

Applications De Recherche Scientifique

Radiosynthesis Applications

- Radiosynthesis of Fluoropropyl Amines : 3-Methanesulfonyloxypropyl tertiary amines, when heated, cyclize to form azetidinium methanesulfonate moieties. These are efficient in incorporating radioactive [18F]fluoride, crucial for synthesizing 3-[18F]fluoropropyl tertiary amines (Kiesewetter & Eckelman, 2004).

Chemical Reactions

- Fluoride's Effect on Reactions with Acetylcholinesterase : Fluoride influences the reactions of methanesulfonates with acetylcholinesterase, impacting the sulfonylation process and binding dynamics (Greenspan & Wilson, 1970).

- Nucleophilic Fluorine Displacement Reactions : The reagent Et3N.2HF, used for nucleophilic substitution of bromides or methanesulfonates, demonstrates limited formation of undesired elimination side products, highlighting a convenient method for fluorination (Giudicelli, Picq & Veyron, 1990).

Biochemical Applications

- Acetylcholinesterase Reaction Acceleration : Methanesulfonyl fluoride, a potent inhibitor, is shown to react with acetylcholinesterase, forming a derivative that's influenced by substituted ammonium ions. This has implications for understanding enzyme inhibition (Kitz & Wilson, 1963).

Industrial Applications

- Esterification in Ionic Liquids : Methanesulfonates are used in the esterification of carboxylic acids with alkyl halides in ionic liquids, showing wide applicability and mild, green conditions (Brinchi, Germani & Savelli, 2003).

- Microbial Metabolism : Methanesulfonic acid, a derivative of methanesulfonate, is metabolized by various aerobic bacteria but not by anaerobes, playing a role in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

Synthetic Chemistry

- Synthesis of Glycosyl Methanesulfonates : Glycosyl methanesulfonates undergo regio- and stereoselective couplings, catalyzed by diarylborinic acid. This has implications in synthetic chemistry, particularly in the synthesisof disaccharides (D’Angelo & Taylor, 2016).

Electrochemistry

- Role in Electrodeposition : Methanesulfonic acid (MSA) is used in electrodeposition processes, particularly in the deposition of Cu-Sn alloys, with the role of fluorosurfactants being significant in these processes (Pewnim & Roy, 2015a), (Pewnim & Roy, 2015b).

Analytical Chemistry

- Fluorescence Analysis : Methanesulfonic acid can be determined sensitively and selectively using N-methylacridone fluorophore, showcasing a method for detecting stronger acids (Masuda, Uda, Kamochi & Takadate, 2005).

Battery Technology

- High-Voltage Battery Performance : (Trimethylsilyl)methanesulfonate is utilized as an interface-stabilizing additive in high-voltage batteries, enhancing the performance and stability of the battery (Lim, Cho, Kim & Yim, 2016).

Propriétés

IUPAC Name |

3-fluoropropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO3S/c1-9(6,7)8-4-2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTJTTYHDNOOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289903 | |

| Record name | 3-Fluoropropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropropyl methanesulfonate | |

CAS RN |

372-04-3 | |

| Record name | 372-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoropropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)

![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)